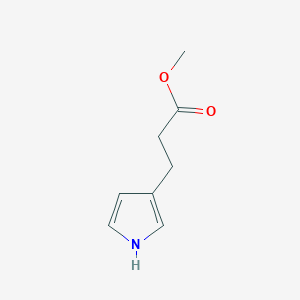
Philanthotoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Philanthotoxin is a potent neurotoxin that is derived from the venom of the solitary wasp Philanthus triangulum. It is a polypeptide consisting of 14 amino acids and has a molecular weight of 1448.3 Da. Philanthotoxin has been extensively studied due to its ability to selectively block ionotropic glutamate receptors, which are important for synaptic transmission in the central nervous system.
Mecanismo De Acción
Philanthotoxin selectively blocks ionotropic glutamate receptors by binding to the receptor pore and preventing the flow of ions through the channel. It binds to a conserved region of the receptor pore, which is important for ion selectivity and gating. Philanthotoxin is a non-competitive antagonist, meaning that it does not compete with glutamate for binding to the receptor, but instead blocks the channel from the inside. The binding of philanthotoxin to the receptor is reversible, and the toxin can be washed out of the channel by perfusing the tissue with toxin-free solution.
Biochemical and Physiological Effects
Philanthotoxin has been shown to have several biochemical and physiological effects on the nervous system. It blocks excitatory synaptic transmission in the hippocampus and cortex, leading to a decrease in the amplitude and frequency of excitatory postsynaptic potentials. It also reduces the release of glutamate from presynaptic terminals, which may contribute to its inhibitory effects. Philanthotoxin has been shown to have anticonvulsant effects in animal models of epilepsy, and to protect neurons from excitotoxicity in models of stroke and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Philanthotoxin has several advantages for lab experiments. It is a highly selective and potent antagonist of ionotropic glutamate receptors, which makes it a valuable tool for studying the function of these receptors. It can be applied locally to specific brain regions, allowing for precise control of its effects. However, philanthotoxin also has some limitations. It is a non-specific blocker of AMPA and kainate receptors, which can make it difficult to distinguish between the effects of these receptors. It also has a short half-life in vivo, which limits its usefulness for long-term studies.
Direcciones Futuras
There are several future directions for philanthotoxin research. One area of interest is the development of more selective and potent antagonists of glutamate receptors, which could be used to study the function of specific receptor subtypes. Another area of interest is the use of philanthotoxin as a therapeutic agent for neurological disorders. Its anticonvulsant and neuroprotective effects make it a promising candidate for the treatment of epilepsy, stroke, and neurodegenerative diseases. Finally, philanthotoxin could be used to investigate the role of glutamate receptors in other physiological processes, such as pain perception and addiction.
Métodos De Síntesis
Philanthotoxin can be synthesized using solid-phase peptide synthesis (SPPS) or chemical synthesis. SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. Chemical synthesis involves the coupling of protected amino acids in solution, followed by deprotection and purification. Both methods have been used to produce philanthotoxin in high yields and purity.
Aplicaciones Científicas De Investigación
Philanthotoxin has been used extensively in scientific research as a tool to study the function of ionotropic glutamate receptors. It has been shown to selectively block AMPA and kainate receptors, but not NMDA receptors. By blocking these receptors, philanthotoxin can be used to investigate the role of glutamate receptors in synaptic transmission, plasticity, and learning and memory. Philanthotoxin has also been used to study the molecular mechanisms of epilepsy, stroke, and neurodegenerative diseases.
Propiedades
Número CAS |
115976-91-5 |
|---|---|
Nombre del producto |
Philanthotoxin |
Fórmula molecular |
C23H41N5O3 |
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
N-[(2S)-1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C23H41N5O3/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-4-3-13-25-15-6-16-26-14-5-12-24/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30)/t21-/m0/s1 |
Clave InChI |
VRQNABCCOFCGJL-NRFANRHFSA-N |
SMILES isomérico |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN |
SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN |
SMILES canónico |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN |
Sinónimos |
delta-philanthotoxin delta-PTX philanthotoxin 433 PHTX-433 PTX 433 PTX-4.3.3 PTX-433 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)
![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)








![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)
